3-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide
Description
3-[2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a synthetic benzamide derivative featuring a hybrid structure combining an imidazole core, a 4-chlorophenyl carbamoylmethyl sulfanyl moiety, and a furan-2-ylmethyl substituent. Its design aligns with strategies for developing bioactive small molecules targeting inflammatory pathways or microbial infections, as seen in structurally related compounds . The imidazole ring serves as a central pharmacophore, while the sulfanyl linkage and aromatic substituents (4-chlorophenyl and furan) likely modulate solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
3-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S/c24-17-6-8-18(9-7-17)27-21(29)15-32-23-25-10-11-28(23)19-4-1-3-16(13-19)22(30)26-14-20-5-2-12-31-20/h1-13H,14-15H2,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLBEZKXOGKMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its combination of imidazole, sulfanyl, and heteroaromatic substituents. Below is a comparative analysis with key analogs:
Key Findings
a) Core Structure Differences
- Imidazole vs. Benzimidazole: The target compound’s imidazole core lacks the fused benzene ring present in benzimidazole derivatives like 3g. However, the imidazole’s smaller size may improve metabolic stability or tissue penetration.
- Sulfanyl vs. Sulfonamide : The sulfanyl (–S–) linkage in the target compound differs from the sulfonamide (–SO₂–NH–) in cyazofamid. Sulfonamides are more polar and prone to hydrolysis, whereas sulfanyl groups may enhance lipophilicity and oxidative stability .
b) Substituent Effects
- 4-Chlorophenyl Group : Shared with compound 3g, this substituent is associated with enhanced anti-inflammatory activity in benzimidazole derivatives, likely due to hydrophobic interactions with target proteins . Its placement via a carbamoylmethyl sulfanyl chain in the target compound may alter spatial orientation compared to 3g’s direct benzimidazole attachment.
- Furan-2-ylmethyl vs. Halogenated Phenyl: The furan group introduces a heteroaromatic ring, which could improve aqueous solubility compared to bromo- or chlorophenyl substituents in 3g and cyazofamid.
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